CFTR(inh)-172

Übersicht

Beschreibung

CFTRinh-172 is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound is widely used in scientific research to study the function and regulation of CFTR, which plays a crucial role in maintaining electrolyte and fluid balance in epithelial tissues. CFTRinh-172 has been developed as a potential therapeutic agent for conditions such as secretory diarrhea and autosomal dominant polycystic kidney disease.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CFTRinh-172 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung eines Thiazolidinonrings und die Einführung einer Trifluormethylgruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von CFTRinh-172 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um ein qualitativ hochwertiges Produkt zu gewährleisten, das für die Forschung und potenzielle therapeutische Verwendung geeignet ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CFTRinh-172 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in CFTRinh-172 vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Thiazolidinonderivaten führen, während die Reduktion zu reduzierten Formen der Verbindung mit modifizierten funktionellen Gruppen führen kann.

Wissenschaftliche Forschungsanwendungen

Experimental Applications

CFTRinh-172 has been employed in various experimental settings to elucidate the role of CFTR in different physiological and pathological processes. Key applications include:

- Chloride Conductance Studies : It has been utilized to assess CFTR-mediated chloride currents in epithelial cells. Studies have shown that CFTRinh-172 can inhibit these currents in a concentration-dependent manner, providing insights into the functional properties of CFTR channels .

- Cell Viability Assays : Research indicates that CFTRinh-172 does not significantly affect cell viability at concentrations up to 20 µM, making it a suitable candidate for long-term studies involving CFTR inhibition .

- Animal Models : In vivo studies have demonstrated that CFTRinh-172 can inhibit cholera toxin-induced intestinal fluid secretion and cyst growth in models of cystic fibrosis and polycystic kidney disease. These findings underscore its potential therapeutic implications .

Case Studies

Several notable case studies highlight the applications of CFTRinh-172 in research:

- Cystic Fibrosis Research :

- Neutrophil Function :

-

Structural Insights :

- Recent structural studies using cryogenic electron microscopy provided detailed insights into how CFTRinh-172 binds within the channel pore, blocking ion conduction. This structural understanding is crucial for designing more effective inhibitors and therapeutic strategies targeting CFTR-related diseases .

Data Table: Summary of Experimental Findings

Wirkmechanismus

CFTRinh-172 exerts its effects by binding to the CFTR chloride channel and inhibiting its function. The compound acts as both a pore blocker and a gating modulator, stabilizing a conformation in which the chloride selectivity filter is collapsed and the pore is blocked from the extracellular side of the membrane . This dual functionality sets CFTRinh-172 apart from typical ion channel inhibitors.

Vergleich Mit ähnlichen Verbindungen

CFTRinh-172 wird mit anderen CFTR-Inhibitoren verglichen, wie z. B. GlyH-101 und Thiazolidinonderivaten. Während alle diese Verbindungen die CFTR-Funktion hemmen, ist CFTRinh-172 einzigartig in seiner dualen Rolle als Porenblocker und Gating-Modulator . Dieser unterschiedliche Wirkmechanismus liefert eine molekulare Grundlage für seine Spezifität und Wirksamkeit bei der Hemmung von CFTR.

Liste ähnlicher Verbindungen

- GlyH-101

- Thiazolidinonderivate

Die einzigartigen Eigenschaften und das breite Anwendungsspektrum von CFTRinh-172 machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Entwicklung.

Biologische Aktivität

CFTR(inh)-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in various physiological processes, including fluid secretion and ion transport. This compound has garnered significant attention for its potential therapeutic applications in conditions characterized by CFTR dysfunction, such as cystic fibrosis (CF) and polycystic kidney disease (PKD). This article explores the biological activity of this compound, focusing on its mechanism of action, structural insights, and implications for disease models.

This compound operates primarily as an allosteric inhibitor of CFTR gating. It binds within the pore of the CFTR channel, specifically interacting with amino acid residues from transmembrane segments (TMs) 1, 6, 8, 9, and 12. This binding induces conformational changes that stabilize a closed state of the channel, thereby obstructing ion flow. Notably, studies have shown that the binding of this compound leads to an increase in the mean closed time and a decrease in the mean open time of the channel, indicating a complex kinetic mechanism rather than simple pore occlusion .

Key Findings from Research Studies

- Binding Affinity : The inhibitor exhibits an apparent affinity (IC50) of approximately 0.08 µM under specific conditions, with mutations at binding sites significantly altering this value .

- Kinetic Properties : The application of this compound results in a hyperbolic relationship between the closing rate and inhibitor concentration, suggesting that binding affects both open and closed states of the channel .

- Inflammatory Response : Inhibition of CFTR activity using this compound has been shown to mimic inflammatory responses characteristic of cystic fibrosis, including increased secretion of pro-inflammatory cytokines such as IL-8 .

Structural Insights

Recent cryo-electron microscopy studies have elucidated the structural basis for CFTR inhibition by this compound. The binding site is located near transmembrane helix 8, which is crucial for linking ATP hydrolysis to channel gating. The inhibitor stabilizes a conformation where the chloride selectivity filter is collapsed, effectively blocking ion conduction from the extracellular side .

Table 1: Structural Interactions of this compound

| Amino Acid Residue | Interaction Type | Effect on Binding Affinity |

|---|---|---|

| Lysine 95 | Salt bridge | Decreased affinity upon mutation |

| Various TMs | Hydrophobic interactions | Stabilizes closed state |

Case Studies and Experimental Models

This compound has been utilized in various experimental models to study its effects on CFTR function and related pathologies.

- Cystic Fibrosis Model : In primary airway epithelial cells derived from CF patients, continuous inhibition with this compound for several days resulted in significant increases in IL-8 secretion and alterations in signaling pathways associated with inflammation. This suggests that loss of CFTR function alone can trigger inflammatory cascades typical of cystic fibrosis .

- Polycystic Kidney Disease : In animal models, this compound has been shown to suppress cyst growth induced by hyperactive CFTR channels. This highlights its potential utility in treating conditions where excessive CFTR activity contributes to disease pathology .

- Electrophysiological Studies : Patch-clamp experiments demonstrated that this compound effectively reduces Cl⁻ currents through CFTR channels in a concentration-dependent manner. The degree of inhibition was found to be higher for mutant forms of CFTR with prolonged open times .

Eigenschaften

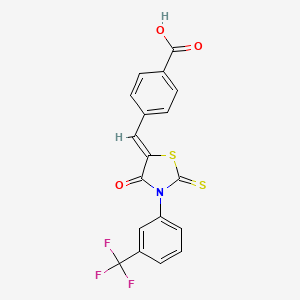

IUPAC Name |

4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMHYXZZCWVCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317499 | |

| Record name | CFTR(inh)-172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307510-92-5 | |

| Record name | CFTR(inh)-172 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307510-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CFTR(inh)-172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl-4-thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.